(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate synthesis from L-proline
(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate synthesis from L-proline
An In-depth Technical Guide to the Synthesis of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate from L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid L-proline. The synthesis involves a multi-step sequence, including protection, reduction, functional group interconversion via a key Mitsunobu reaction, and final deprotection. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms.
Synthetic Strategy Overview
The synthesis of (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate from L-proline is a multi-step process that leverages common and well-established organic transformations. The overall strategy involves the initial protection of the amine and carboxylic acid functionalities of L-proline, followed by the introduction of a hydroxyl group at the C3 position, which then serves as a precursor for the desired thiol functionality. The key steps are:
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Boc Protection of L-proline: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.
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Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate: This key intermediate can be prepared from N-Boc-L-proline via a multi-step sequence involving oxidation and stereoselective reduction. A more direct and commonly employed laboratory synthesis starts from the commercially available N-Boc-3-pyrrolidinone, which is reduced enantioselectively. For the purpose of this guide, we will focus on the latter, more practical approach.
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Mitsunobu Reaction for Thioacetate Formation: The hydroxyl group of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is converted to a thioacetate group with inversion of stereochemistry using thioacetic acid under Mitsunobu conditions. This stereoinversion is crucial for obtaining the desired (S)-enantiomer of the final product from the (R)-hydroxy precursor, or the (R)-enantiomer from the (S)-hydroxy precursor. To obtain the target (S)-thiol, the starting material for this step should be (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
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Hydrolysis of Thioacetate: The final step involves the saponification of the thioacetate group to yield the target thiol, (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate.
Caption: Overall synthetic workflow from L-proline.
Experimental Protocols
Step 1: Synthesis of N-Boc-L-proline
This procedure details the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc)₂O.
Reaction Scheme:
L-proline + (Boc)₂O → N-Boc-L-proline
Methodology:
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To a stirred solution of L-proline (10.0 g, 86.9 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL), add sodium hydroxide (3.82 g, 95.6 mmol) and stir until all solids dissolve.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (20.8 g, 95.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.
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Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted (Boc)₂O.
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Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M aqueous solution of hydrochloric acid.
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Extract the product with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-proline as a white solid.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| L-proline | 115.13 | 10.0 g | 86.9 | Starting Material |
| Di-tert-butyl dicarbonate | 218.25 | 20.8 g | 95.6 | Protecting Agent |
| Sodium hydroxide | 40.00 | 3.82 g | 95.6 | Base |
| 1,4-Dioxane | 88.11 | 100 mL | - | Solvent |
| Water | 18.02 | 50 mL | - | Solvent |
| 1 M Hydrochloric acid | 36.46 | As needed | - | Acidification |
| Ethyl acetate | 88.11 | 300 mL | - | Extraction Solvent |
| Diethyl ether | 74.12 | 100 mL | - | Extraction Solvent |
| Brine | - | 50 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
| Product | 215.25 | ~18.0 g | ~83.6 | N-Boc-L-proline |
| Yield | ~96% |
Step 2: Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
This protocol describes the enantioselective reduction of N-Boc-3-pyrrolidinone to afford the (R)-enantiomer of the corresponding alcohol, which is the required stereoisomer for the subsequent Mitsunobu inversion to the (S)-thiol.
Reaction Scheme:
N-Boc-3-pyrrolidinone + Reducing Agent → (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
Methodology (using a ketoreductase):
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Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing D-glucose (1.5 eq.) and NADP⁺ (0.01 eq.).
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To this solution, add N-Boc-3-pyrrolidinone (1.0 eq.) and a glucose dehydrogenase (GDH) for cofactor regeneration.
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Add a ketoreductase (KRED) that selectively produces the (R)-alcohol.
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Stir the mixture at room temperature (25-30 °C) for 24-48 hours, monitoring the reaction progress by TLC or HPLC.
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Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume of aqueous phase).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (relative) | Role |
| N-Boc-3-pyrrolidinone | 185.22 | 1.0 eq. | Starting Material |
| Ketoreductase (R-selective) | - | Catalytic | Biocatalyst |
| Glucose Dehydrogenase | - | Catalytic | Cofactor Regeneration |
| NADP⁺ | 765.37 | 0.01 eq. | Cofactor |
| D-Glucose | 180.16 | 1.5 eq. | Reductant |
| Potassium Phosphate Buffer | - | As needed | Solvent/Buffer |
| Ethyl Acetate | 88.11 | As needed | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying Agent |
| Product | 187.24 | - | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate |
| Yield | >90% | ||
| Enantiomeric Excess | >99% |
Step 3: Mitsunobu Reaction for Thioacetate Formation
This protocol details the conversion of the (R)-hydroxyl intermediate to the (S)-thioacetate via a Mitsunobu reaction, which proceeds with inversion of stereochemistry.[1]
Reaction Scheme:
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate + Thioacetic acid → (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate
Caption: Mitsunobu reaction mechanism.
Methodology:
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To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 g, 5.34 mmol) and triphenylphosphine (1.68 g, 6.41 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under a nitrogen atmosphere, add thioacetic acid (0.49 mL, 6.94 mmol).
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Slowly add diisopropyl azodicarboxylate (DIAD) (1.26 mL, 6.41 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 187.24 | 1.0 g | 5.34 | Starting Material |
| Triphenylphosphine | 262.29 | 1.68 g | 6.41 | Reagent |
| Thioacetic acid | 76.12 | 0.49 mL | 6.94 | Nucleophile |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.26 mL | 6.41 | Reagent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - | Solvent |
| Product | 245.34 | ~1.1 g | ~4.48 | (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate |
| Yield | ~84% |
Step 4: Hydrolysis of Thioacetate to Thiol
This final step involves the saponification of the thioacetate to yield the desired mercaptan.
Reaction Scheme:
(S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate + Base → (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate
Methodology:
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Dissolve (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate (1.0 g, 4.07 mmol) in a mixture of methanol (15 mL) and water (5 mL).
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Cool the solution to 0 °C and add lithium hydroxide monohydrate (0.21 g, 5.00 mmol).
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Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.
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Once the reaction is complete, carefully neutralize the mixture to pH 7 with a cold 1 M aqueous solution of hydrochloric acid.
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Extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | 245.34 | 1.0 g | 4.07 | Starting Material |
| Lithium hydroxide monohydrate | 41.96 | 0.21 g | 5.00 | Base |
| Methanol | 32.04 | 15 mL | - | Solvent |
| Water | 18.02 | 5 mL | - | Solvent |
| 1 M Hydrochloric acid | 36.46 | As needed | Neutralization | |
| Ethyl acetate | 88.11 | 60 mL | - | Extraction Solvent |
| Brine | - | 15 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying Agent | |
| Product | 203.30 | ~0.78 g | ~3.83 | (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate |
| Yield | ~94% |
Summary of Quantitative Data
| Step | Product | Starting Material | Yield (%) |
| 1 | N-Boc-L-proline | L-proline | ~96% |
| 2 | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | N-Boc-3-pyrrolidinone | >90% |
| 3 | (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | ~84% |
| 4 | (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate | (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | ~94% |
Conclusion
This guide has outlined a robust and efficient synthetic route for the preparation of (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate. The presented protocols are based on well-established chemical transformations and offer good to excellent yields for each step. The use of a stereoselective reduction and a Mitsunobu reaction with inversion of configuration are key to controlling the stereochemistry of the final product. This in-depth guide provides researchers and drug development professionals with the necessary information to synthesize this important chiral building block in the laboratory.
